Cas no 2171598-77-7 (2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid)

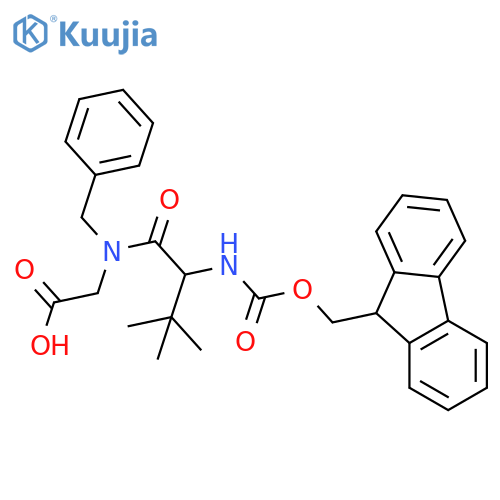

2171598-77-7 structure

商品名:2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid

2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid

- 2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid

- EN300-1529955

- 2171598-77-7

-

- インチ: 1S/C30H32N2O5/c1-30(2,3)27(28(35)32(18-26(33)34)17-20-11-5-4-6-12-20)31-29(36)37-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,25,27H,17-19H2,1-3H3,(H,31,36)(H,33,34)

- InChIKey: LTEVENHLNFWBSB-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(N(CC(=O)O)CC1C=CC=CC=1)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 500.23112213g/mol

- どういたいしつりょう: 500.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 37

- 回転可能化学結合数: 10

- 複雑さ: 780

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 95.9Ų

2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1529955-0.5g |

2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |

2171598-77-7 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1529955-0.1g |

2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |

2171598-77-7 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1529955-1.0g |

2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |

2171598-77-7 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1529955-5.0g |

2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |

2171598-77-7 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1529955-10000mg |

2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |

2171598-77-7 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1529955-250mg |

2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |

2171598-77-7 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1529955-5000mg |

2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |

2171598-77-7 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1529955-100mg |

2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |

2171598-77-7 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1529955-0.05g |

2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |

2171598-77-7 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1529955-0.25g |

2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |

2171598-77-7 | 0.25g |

$3099.0 | 2023-06-05 |

2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

2171598-77-7 (2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid) 関連製品

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量